8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one
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Overview
Description
8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is a complex organic compound that belongs to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent activities against fibroblast growth factor receptors.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Investigated for their necroptosis inhibitory properties.
Uniqueness
8-Propionyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one is unique due to its specific structural features and the resulting biological activities. Its distinct chemical structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
6-propanoyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
InChI |
InChI=1S/C14H15NO2/c1-2-12(16)11-7-9-3-4-13(17)15-6-5-10(8-11)14(9)15/h7-8H,2-6H2,1H3 |
InChI Key |
XQCVPLGVTDEFEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Origin of Product |
United States |
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